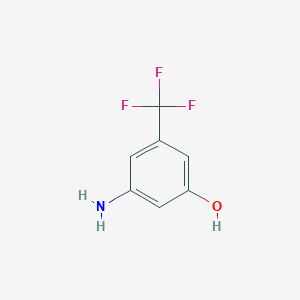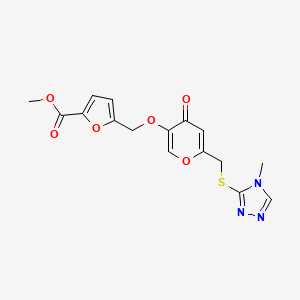![molecular formula C11H19NO B2729012 4-[(2S)-吡咯烷-2-基]庚-1,6-二烯-4-醇 CAS No. 195391-98-1](/img/structure/B2729012.png)
4-[(2S)-吡咯烷-2-基]庚-1,6-二烯-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol is a useful research compound. Its molecular formula is C11H19NO and its molecular weight is 181.279. The purity is usually 95%.
BenchChem offers high-quality 4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学和代谢
研究表明,与“4-[(2S)-吡咯烷-2-基]庚-1,6-二烯-4-醇”结构相关的化合物参与各种药理活性,包括作为人体内特定酶或受体的抑制剂。例如,对吡咯烷衍生物的研究揭示了它们通过调节酶活性或受体相互作用来治疗疾病的潜力,突出了它们在药物开发和治疗干预中的重要性(Christopher et al., 2010), (He et al., 2009)。
环境暴露和毒理学
含吡咯烷化合物的环境存在和潜在毒理作用令人担忧,特别是那些用于工业应用或作为环境污染物存在的化合物。例如,对某些阻燃剂和杀虫剂的暴露及其健康影响进行了研究,这强调了监测和管理化学品暴露以保护人类健康的重要性(Sjödin et al., 1999), (Bravo et al., 2019)。
生物监测和健康风险评估
通过生物监测技术对包括与“4-[(2S)-吡咯烷-2-基]庚-1,6-二烯-4-醇”相关的有害化合物在内的暴露进行评估对于了解暴露程度和潜在健康风险至关重要。利用生物标志物测量对特定化学物质暴露的研究极大地促进了职业和环境健康领域的发展,有助于识别暴露源并评估相关风险(Koslitz et al., 2014)。
药物代谢和安全性
与“4-[(2S)-吡咯烷-2-基]庚-1,6-二烯-4-醇”结构相关的物质的代谢和安全性特征已得到广泛研究,以确保它们在临床环境中的安全使用。该领域的研究重点是了解这些化合物的代谢途径、潜在毒性和药代动力学,这对于开发安全有效的药物至关重要(Meng et al., 2018)。
属性
IUPAC Name |
4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-3-7-11(13,8-4-2)10-6-5-9-12-10/h3-4,10,12-13H,1-2,5-9H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRIOVVQHOPRJB-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1CCCN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC(CC=C)([C@@H]1CCCN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-4-(dimethylamino)-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-enamide](/img/structure/B2728929.png)
![1,3-dimethyl-6-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2728930.png)



![3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA](/img/structure/B2728939.png)
![N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2728940.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2728944.png)
![3-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2728946.png)
![4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2728947.png)

![2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2728949.png)
![(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2728952.png)
